2-[4-(1,3-Benzothiazol-2-YL)phenoxy]propanoic acid
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Overview
Description
2-[4-(1,3-Benzothiazol-2-YL)phenoxy]propanoic acid is an organic compound with the molecular formula C16H13NO3S and a molecular weight of 299.34 g/mol . This compound is characterized by the presence of a benzothiazole ring, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-Benzothiazol-2-YL)phenoxy]propanoic acid typically involves the reaction of 2-aminobenzothiazole with 4-bromophenol in the presence of a base, followed by esterification with propanoic acid . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-Benzothiazol-2-YL)phenoxy]propanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride (NaBH4)
Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the benzothiazole ring .
Scientific Research Applications
2-[4-(1,3-Benzothiazol-2-YL)phenoxy]propanoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[4-(1,3-Benzothiazol-2-YL)phenoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[4-(1,3-Benzothiazol-2-YL)phenoxy]propanoic acid include:
- 2-[4-(6-Chlorobenzothiazol-2-YL)phenoxy]propanoic acid
- 2-[4-(2-Benzothiazolyl)phenoxy]propanoic acid
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern on the benzothiazole ring, which can influence its reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)phenoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-10(16(18)19)20-12-8-6-11(7-9-12)15-17-13-4-2-3-5-14(13)21-15/h2-10H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPVGPUGWCAROK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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